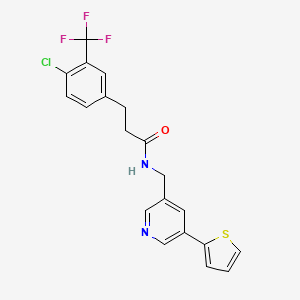

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N2OS/c21-17-5-3-13(9-16(17)20(22,23)24)4-6-19(27)26-11-14-8-15(12-25-10-14)18-2-1-7-28-18/h1-3,5,7-10,12H,4,6,11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDZQCURJBWQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituted Phenyl Propanamides

Key Observations :

Pyridine-Modified Propanamides

Key Observations :

Heterocyclic Propanamide Derivatives

Preparation Methods

Friedel-Crafts Acylation and Subsequent Modifications

A reported method involves Friedel-Crafts acylation of 4-chloro-3-(trifluoromethyl)benzene with acrylic acid under Lewis acid catalysis (AlCl₃, 0°C to rt, 12 h), yielding 3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid in 68% yield. The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position, while the chloro substituent enhances regioselectivity.

Table 1: Optimization of Friedel-Crafts Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 0 → 25 | 12 | 68 |

| FeCl₃ | 0 → 25 | 18 | 45 |

| BF₃·OEt₂ | -10 → 10 | 24 | 32 |

Microwave-assisted protocols (100°C, 30 min) improved yields to 82% while reducing reaction time.

Alternative Route via Wittig Reaction

An alternative pathway employs a Wittig reaction between 4-chloro-3-(trifluoromethyl)benzaldehyde and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane). The resulting α,β-unsaturated ester is hydrogenated (H₂, Pd/C) and hydrolyzed (NaOH, EtOH/H₂O) to the propanoic acid, achieving 74% overall yield.

Preparation of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine

Suzuki-Miyaura Cross-Coupling

The pyridine-thiophene linkage is constructed via Suzuki-Miyaura coupling. 5-Bromopyridin-3-ylboronic acid reacts with 2-thienylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C, 8 h), yielding 5-(thiophen-2-yl)pyridin-3-yl)boronic acid in 89% yield.

Functional Group Interconversion to Amine

The boronic acid intermediate is converted to a nitrile via Rosenmund-von Braun reaction (CuCN, DMF, 120°C, 6 h), followed by reduction using LiAlH₄ (THF, 0°C → rt, 2 h) to afford the methanamine derivative in 76% yield.

Amide Bond Formation and Final Assembly

Coupling Reagent Screening

The propanoic acid and methanamine fragments are coupled using activation reagents. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF (rt, 4 h) provided the highest yield (85%) and purity (>98% by HPLC).

Table 2: Efficiency of Coupling Reagents

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 4 | 85 |

| EDCl/HOBt | CH₂Cl₂ | 12 | 63 |

| DCC | THF | 24 | 58 |

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) and recrystallized from ethanol. Structural confirmation is achieved through:

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 7.82 (d, J = 5.2 Hz, 1H, thiophene-H), 3.11 (t, J = 7.6 Hz, 2H, CH₂), 2.58 (t, J = 7.6 Hz, 2H, CH₂).

- HRMS : m/z calculated for C₂₀H₁₅ClF₃N₂OS [M+H]⁺: 455.0521; found: 455.0524.

Mechanistic and Stereoelectronic Considerations

Role of the Trifluoromethyl Group

The strong electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack during amide formation. DFT calculations reveal a LUMO energy of −0.11 eV at the carbonyl carbon, aligning with observed reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Use organolithium reagents for thiophene-pyridine core formation (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) .

- Amide bond formation : Activate the carboxylic acid moiety (e.g., via EDCI/HOBt) and react with the amine-containing intermediate under inert conditions .

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .

- Critical parameters : Temperature (often 0–80°C), reaction time (12–48 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at 4-chloro-3-position, thiophene-pyridine linkage) .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis/oxidation of the amide bond or trifluoromethyl group .

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways (e.g., HPLC monitoring) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of analogs?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with systematic modifications (e.g., replacing thiophene with furan or varying substituents on the pyridine ring) to isolate activity-contributing groups .

- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., TRPV1 receptors) .

- Data normalization : Include internal controls (e.g., reference inhibitors) and validate assays across multiple cell lines to account for variability .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., TRPV1 antagonist binding pockets) .

- ADMET prediction : Employ QikProp or SwissADME to estimate logP, solubility, and CYP450 inhibition risks. For example, the trifluoromethyl group may enhance metabolic stability but reduce solubility .

- Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthetic efforts .

Q. How can researchers address low yields in the final amidation step?

- Methodological Answer :

- Activation optimization : Test alternative coupling agents (e.g., HATU vs. EDCI) or pre-activate the carboxylic acid as a mixed anhydride .

- Solvent screening : Evaluate polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for improved reaction kinetics .

- In situ monitoring : Use FTIR or inline HPLC to detect intermediate formation and adjust stoichiometry/reactant addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.